molecular formula C9H16N4O B2812578 5-amino-N-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1855944-18-1

5-amino-N-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2812578
CAS No.: 1855944-18-1
M. Wt: 196.254
InChI Key: IKLBVGCGIBLIMK-UHFFFAOYSA-N
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Description

5-amino-N-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxamide is a type of 5-amino-pyrazole . 5-Amino-pyrazoles are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .


Synthesis Analysis

The synthesis of this compound involves reactions of aminoazoles as key reagents . These reactions possess a high potential for diversity-oriented synthesis and open up effective and convenient pathways to numerous types of final heterocyclic compounds . For example, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo pyrimidines .


Chemical Reactions Analysis

5-amino-pyrazoles, including this compound, can participate in a variety of chemical reactions. These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . They can react with α, β -unsaturated compounds to form fluorescent pyrazolo pyrimidines .

Properties

IUPAC Name

5-amino-N-tert-butyl-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-9(2,3)11-8(14)6-5-7(10)13(4)12-6/h5H,10H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLBVGCGIBLIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NN(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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